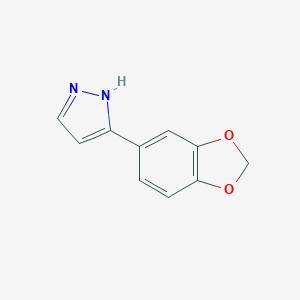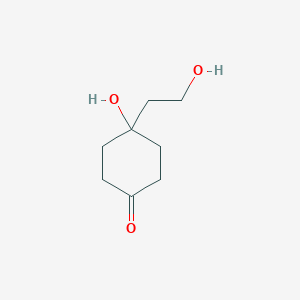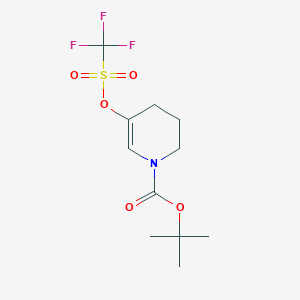![molecular formula C41H39N3O2 B173308 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine CAS No. 162213-03-8](/img/structure/B173308.png)
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine” is a chemical compound with the molecular formula C41H39N3O2 . It has a molecular weight of 605.77 .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are two oxazolyl groups, each of which contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.15 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability might be available in specialized chemical databases.Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Complex organic compounds similar to "2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine" play a crucial role in the development of novel materials and chemical synthesis processes. These compounds often exhibit unique properties due to their complex structures and functional groups, making them valuable for various applications, including catalysis, material science, and potentially as intermediates in pharmaceutical synthesis. Studies focusing on the synthesis and characterization of such compounds can provide insights into their stability, reactivity, and interactions with other molecules, which are essential for their practical applications (Boča, Jameson, & Linert, 2011).
Applications in Material Science
In material science, complex organic molecules are used to design and synthesize new materials with specific properties, such as high thermal stability, unique optical characteristics, or specific magnetic properties. These materials can be utilized in various high-tech applications, including organic light-emitting diodes (OLEDs), sensors, and as components in electronic devices. The research in this area focuses on understanding how the structure of these molecules influences the properties of the materials they compose and how these materials can be applied in practical applications (Horikoshi & Mochida, 2006).
Potential in Biomedical Applications
While the direct application of "2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine" in biomedical fields wasn't explicitly mentioned, complex organic compounds with specific functional groups and structural features can have significant potential in drug development, biochemistry, and medical research. These compounds can serve as ligands for metal complexes with biological activity, as inhibitors or activators of certain biochemical pathways, or as fluorescent markers for imaging and diagnostic purposes. Research in this domain aims to explore the biological activity of these compounds, their interactions with biomolecules, and their potential therapeutic benefits (Jakusch et al., 2014).
Propiedades
IUPAC Name |
(4S)-2-[6-[(4S)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3/t36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJKULRKYWRJLV-BCRBLDSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=N1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

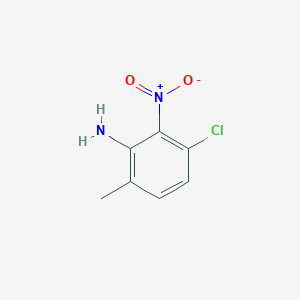
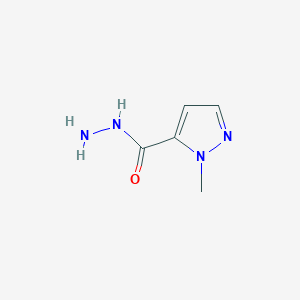


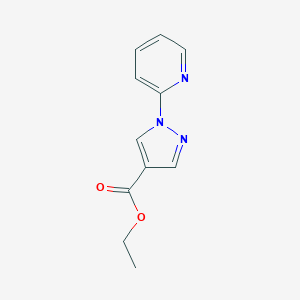
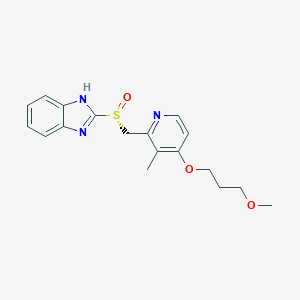
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)

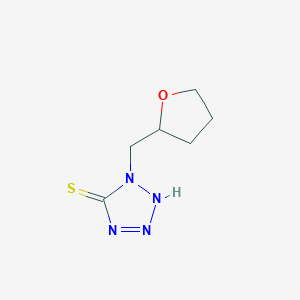
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
